molecular formula C8H8FI B1454843 2-(3-Fluorophenyl)ethyl iodide CAS No. 467223-91-2

2-(3-Fluorophenyl)ethyl iodide

Cat. No. B1454843
CAS RN: 467223-91-2
M. Wt: 250.05 g/mol
InChI Key: VEQYTWJAEXPABV-UHFFFAOYSA-N
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Description

“2-(3-Fluorophenyl)ethyl iodide” is a chemical compound with the molecular formula C8H8FI . It is also known by other names such as “2-(4-Fluorophenyl)ethylamine Hydroiodide”, “p-F-PEAI”, “4-Fluoro-phenethylammonium iodide”, “4-Fluorophenylethylammonium Iodide”, and “4-Fluorophenethylamine Hydroiodide” among others .


Molecular Structure Analysis

The molecular structure of “2-(3-Fluorophenyl)ethyl iodide” can be found in databases like PubChem . The exact mass of the compound is 140.063743068 g/mol .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . “2-(3-Fluorophenyl)ethyl iodide” can serve as a precursor in the synthesis of various indole scaffolds. These scaffolds can be further modified to enhance their interaction with biological targets, potentially leading to the development of new therapeutic agents.

Antiviral Agent Development

Specific indole derivatives have shown inhibitory activity against influenza A and other viruses . By incorporating “2-(3-Fluorophenyl)ethyl iodide” into the indole structure, researchers can synthesize novel compounds that may exhibit potent antiviral properties, contributing to the fight against viral infections.

Anti-HIV Activity

Compounds derived from indole have been screened for their anti-HIV activity, with some showing promising results against HIV-1 and HIV-2 strains . The structural modification of indole derivatives using “2-(3-Fluorophenyl)ethyl iodide” could lead to the discovery of more effective anti-HIV medications.

Anticancer Research

The indole nucleus is a common feature in many anticancer drugs. “2-(3-Fluorophenyl)ethyl iodide” can be utilized to synthesize indole-based compounds with potential anticancer activities, offering a pathway for the development of new oncological treatments .

Development of Fluorinated Isoquinolines

Fluorinated isoquinolines have various applications in medicinal chemistry due to their unique properties . “2-(3-Fluorophenyl)ethyl iodide” could be used to introduce fluorine atoms into isoquinoline derivatives, which may result in compounds with enhanced pharmacological profiles.

Synthesis of Phosphonium Salts

Phosphonium salts have applications in organic synthesis and materials science . “2-(3-Fluorophenyl)ethyl iodide” can react with triphenylphosphine to form phosphonium salts, which can be further explored for their utility in various scientific applications.

Future Directions

In terms of future directions, a study mentions the use of a fluorinated aromatic cation, “2-(4-fluorophenyl)ethyl ammonium iodide (FPEAI)”, to grow a low dimensional perovskite layer atop a 3D perovskite film with excess PbI2. This approach was found to enhance the environmental stability of perovskite solar cells . This suggests that “2-(3-Fluorophenyl)ethyl iodide” and similar compounds could have potential applications in the development of solar cells and other photovoltaic technologies.

properties

IUPAC Name

1-fluoro-3-(2-iodoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FI/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQYTWJAEXPABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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